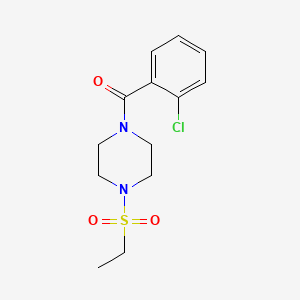
1-(methylsulfonyl)-4-(2-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(methylsulfonyl)-4-(2-nitrobenzoyl)piperazine derivatives involves nucleophilic substitution reactions, where piperazine is reacted with different sulfonyl chlorides and nitrobenzoyl compounds. For instance, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine involved the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, which could be analogous to the synthesis of the target compound (S. Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, has been characterized by spectroscopic techniques and X-ray crystallography. The crystallographic analysis revealed that the piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral, which might be similar for the target compound (S. Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactions of piperazine derivatives often involve their functional groups reacting under various conditions. For instance, the reaction conditions, such as solvent and temperature, significantly affect the yield of similar piperazine derivatives, which could be relevant for optimizing the synthesis of the target compound (Wu Qi, 2014).
Physical Properties Analysis
The physical properties of 1-(methylsulfonyl)-4-(2-nitrobenzoyl)piperazine, such as solubility, melting point, and crystallinity, would be influenced by its molecular structure. Similar compounds have been shown to crystallize in various crystal systems, indicating that the target compound may also exhibit distinct crystalline forms which can be determined through crystallographic studies (S. Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(methylsulfonyl)-4-(2-nitrobenzoyl)piperazine would include its reactivity with other chemical entities, stability under different conditions, and potential for forming various derivatives. These properties can be inferred from studies on similar compounds, which exhibit a range of reactivities and stabilities based on their functional groups and molecular structure (Wu Qi, 2014).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Research has demonstrated the synthesis of novel piperazine derivatives with significant antibacterial activities. For example, a study designed and synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives showing promising antibacterial activities against various pathogens at specific concentrations, highlighting the potential of such compounds in addressing bacterial resistance (Wu Qi, 2014).
Anti-HIV Activity
Compounds structurally related to 1-(methylsulfonyl)-4-(2-nitrobenzoyl)piperazine have been explored for their potential in anti-HIV treatment. A notable example includes the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives, evaluated for their anti-HIV-1 and anti-HIV-2 activity, showcasing the therapeutic potential of these compounds in HIV treatment (N. Al-Masoudi et al., 2007).
Novel Synthesis Methods
The advancement in synthetic chemistry has led to the development of new methods for synthesizing piperazine-related compounds. For instance, a study proposed an effective method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a compound with a structure bearing similarities to 1-(methylsulfonyl)-4-(2-nitrobenzoyl)piperazine, showcasing the ongoing innovations in the synthesis of complex molecules for pharmaceutical applications (A. Y. Kornylov et al., 2017).
Drug Metabolism Studies
The metabolism of drugs containing the piperazine moiety has been a subject of considerable interest. A study on the metabolism of a 5HT6 antagonist highlighted the impact of sulfonamide metabolism on reducing clinical drug-drug interactions, providing insights into the complex metabolic pathways involved in drug metabolism and the potential to minimize adverse effects (A. Sawant-Basak et al., 2018).
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-21(19,20)14-8-6-13(7-9-14)12(16)10-4-2-3-5-11(10)15(17)18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUHGXNJQRFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methylsulfonyl)piperazino](2-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)
![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)
![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)
